An In-Depth Technical Guide to Bromoethane-13C2 for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Bromoethane-13C2 for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Bromoethane-13C2, a stable isotope-labeled compound with significant applications in mechanistic studies and pharmaceutical development. This document is intended to serve as a technical resource for scientists and researchers, offering field-proven insights and detailed methodologies.
Introduction: The Significance of Isotopic Labeling in Bromoethane
Bromoethane, a versatile ethylating agent, is a fundamental building block in organic synthesis.[1][2] The introduction of two carbon-13 isotopes to create Bromoethane-13C2 ([¹³CH₃][¹³CH₂]Br) provides a powerful tool for elucidating reaction mechanisms, quantifying metabolic pathways, and serving as an internal standard in analytical methods. The heavier mass of the ¹³C atoms does not significantly alter the chemical reactivity compared to its unlabeled counterpart but allows for unambiguous tracking and quantification by mass spectrometry and distinct signals in NMR spectroscopy.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of Bromoethane-13C2 is essential for its safe handling, storage, and application in experimental design.
Physical Characteristics
Bromoethane-13C2 is a colorless, volatile liquid.[2] Key physical properties are summarized in the table below, with data for unlabeled bromoethane provided for comparison. The primary difference lies in the molecular weight due to the presence of the two ¹³C isotopes.
| Property | Bromoethane-13C2 | Bromoethane (unlabeled) |
| Molecular Formula | ¹³C₂H₅Br | C₂H₅Br |
| Molecular Weight | 110.95 g/mol [3] | 108.97 g/mol [2] |
| CAS Number | 34189-75-8[3] | 74-96-4[2] |
| Boiling Point | 37-40 °C (lit.)[2] | 38.4 °C |
| Melting Point | -119 °C (lit.)[2] | -119 °C |
| Density | 1.487 g/mL at 25 °C[2] | 1.46 g/mL at 20 °C |
| Refractive Index (n20/D) | 1.424 (lit.)[2] | 1.424 |
| Solubility | Slightly soluble in water; miscible with organic solvents like ethanol and ether.[1] | Slightly soluble in water; miscible with organic solvents. |
Chemical Reactivity and Mechanistic Insights
Bromoethane-13C2, like its unlabeled analog, is a primary alkyl halide and readily participates in nucleophilic substitution reactions, predominantly following an Sₙ2 mechanism.[4] The carbon-bromine bond is polarized, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles.
The Sₙ2 reaction of Bromoethane-13C2 involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[4] The isotopic labeling in Bromoethane-13C2 is particularly valuable for studying the kinetics and mechanism of these reactions.
The replacement of ¹²C with ¹³C can lead to a small but measurable kinetic isotope effect (KIE), where the rate of reaction for the ¹³C-labeled compound is slightly slower than that of the unlabeled compound. This is because the ¹³C-Br bond has a lower zero-point vibrational energy and is therefore slightly stronger.[5] While the KIE for ¹³C is generally small (typically k₁₂/k₁₃ ≈ 1.02-1.05), its measurement can provide valuable information about the transition state of the rate-determining step.[5] For an Sₙ2 reaction, a significant primary ¹³C KIE would be expected as the C-Br bond is broken in the rate-determining step.[6]
Spectroscopic Properties
The isotopic labeling of Bromoethane-13C2 gives rise to distinct spectroscopic signatures that are instrumental in its identification and in tracing its fate in chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of Bromoethane-13C2 will be more complex than that of unlabeled bromoethane due to ¹³C-¹H coupling. The protons on the ¹³CH₂ group will appear as a triplet of quartets due to coupling with the adjacent ¹³CH₃ protons and the ¹³C nucleus. Similarly, the protons on the ¹³CH₃ group will appear as a quartet of triplets. The chemical shifts are expected to be similar to those of unlabeled bromoethane, which are approximately 3.4 ppm for the -CH₂Br protons and 1.7 ppm for the -CH₃ protons.[7][8]
¹³C NMR: The ¹³C NMR spectrum is significantly altered. Instead of two single peaks as seen in the unlabeled compound (at approximately 27.9 ppm for -CH₂Br and 19.4 ppm for -CH₃), the spectrum of Bromoethane-13C2 will exhibit two doublets due to one-bond ¹³C-¹³C coupling.[9][10] This direct observation of carbon-carbon coupling provides definitive evidence of the isotopic labeling pattern.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak for Bromoethane-13C2 will appear at m/z values that are 2 units higher than that of unlabeled bromoethane. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will show two molecular ion peaks of nearly equal intensity. For Bromoethane-13C2, these will be at m/z 112 ([¹³C₂H₅⁷⁹Br]⁺) and m/z 114 ([¹³C₂H₅⁸¹Br]⁺).[11] This clear mass shift allows for easy differentiation from the unlabeled compound and is the basis for its use as an internal standard and in tracer studies.
Infrared (IR) Spectroscopy
The IR spectrum of Bromoethane-13C2 will be very similar to that of unlabeled bromoethane. The main absorption bands include C-H stretching vibrations around 2975-2845 cm⁻¹, C-H deformation vibrations between 1470-1370 cm⁻¹, and the C-Br stretching vibration in the fingerprint region, typically between 780-580 cm⁻¹.[12] A slight shift to lower wavenumbers for the C-Br and C-C stretching vibrations may be observed due to the heavier mass of the ¹³C atoms.
Applications in Research and Development
The unique properties of Bromoethane-13C2 make it a valuable tool in various scientific disciplines, particularly in drug development and mechanistic chemistry.
Mechanistic Studies
Bromoethane-13C2 is an excellent probe for studying reaction mechanisms. By tracking the ¹³C label in the products of a reaction, chemists can determine the fate of the ethyl group and gain insights into bond-forming and bond-breaking steps.[6][13] The measurement of kinetic isotope effects, as discussed earlier, can further refine the understanding of reaction transition states.
Pharmaceutical Development
In the pharmaceutical industry, bromoethane is used as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][14] The use of Bromoethane-13C2 allows for:
-
Metabolic Studies: Tracing the metabolic fate of an ethyl group within a drug molecule in vitro and in vivo.
-
Quantitative Analysis: Serving as an ideal internal standard for mass spectrometry-based bioanalytical assays due to its similar chemical behavior and distinct mass.[15]
-
Impurity Tracking: In the synthesis of drugs like Vigabatrin, where bromoethane is a starting material, Bromoethane-13C2 can be used to spike the reaction and accurately quantify the levels of residual bromoethane, a potential genotoxic impurity.[14]
Experimental Protocols
The following is a representative protocol for the N-ethylation of a primary amine using Bromoethane-13C2. This protocol should be adapted based on the specific substrate and laboratory conditions.
General Procedure for N-Ethylation
Materials:
-
Primary amine
-
Bromoethane-13C2 (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, Et₃N, 2-3 equivalents)
-
Solvent (e.g., Acetonitrile, DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the primary amine, base, and solvent.
-
Stir the mixture at room temperature to ensure dissolution or a fine suspension.
-
Slowly add Bromoethane-13C2 to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N-ethylated product.
Purity and Impurity Profile
The purity of Bromoethane-13C2 is critical for its intended applications. Commercially available Bromoethane-13C2 typically has an isotopic purity of ≥98 atom % ¹³C and a chemical purity of ≥98%.[16]
Potential impurities may include:
-
Unlabeled or partially labeled bromoethane: This can arise from incomplete labeling during synthesis.
-
Other alkyl halides: Depending on the synthetic route, other alkyl halides may be present as impurities.
-
Solvent residues: Residual solvents from the synthesis and purification process.
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for assessing the purity of Bromoethane-13C2 and identifying any volatile impurities.[15][17]
Safety, Handling, and Disposal
Bromoethane is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[18] It is a flammable liquid and is harmful if swallowed or inhaled.[16] It is also suspected of causing cancer.[16]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[16]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
Bromoethane-13C2 is a valuable tool for researchers in organic chemistry, medicinal chemistry, and drug metabolism. Its unique spectroscopic properties and predictable reactivity make it an ideal tracer for mechanistic studies and a reliable internal standard for quantitative analysis. A thorough understanding of its physical and chemical properties, coupled with safe handling practices, will enable researchers to effectively utilize this powerful isotopically labeled compound in their research endeavors.
References
-
Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical structure of Bromoethane. Retrieved February 3, 2026, from [Link]
-
Taylor & Francis. (n.d.). Bromoethane – Knowledge and References. Retrieved February 3, 2026, from [Link]
-
CD Chemical Group Limited. (n.d.). Bromoethane Applications: From Solvents to Specialty Chemicals. Retrieved February 3, 2026, from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). Bromoethane-13C2. Retrieved February 3, 2026, from [Link]
-
Chegg. (2021, May 7). Describe the M and M+2 values in the mass spectrum of CH3CH2Br. Retrieved February 3, 2026, from [Link]
-
Pharmacia. (2023, March 14). Development and validation of determination of genotoxic impurity Bromoethane in Vigabatrin drug substance using head space gas chromatographic method [HS-GC]. Retrieved February 3, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br infrared spectrum of bromoethane. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). Bromo(1-
13C)ethane. Retrieved February 3, 2026, from [Link] -
PubChem. (n.d.). 1,2-Dibromoethane-13C2. Retrieved February 3, 2026, from [Link]
-
YouTube. (2020, September 2). Draw the 1H NMR Spectrum of Ethyl Bromide (CH3CH2Br, C2H5Br). Retrieved February 3, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2019, February 24). Kinetics and Mechanistic Studies of the Bromination of some Substituted 2-Benzylidene-1,3-indandione. Retrieved February 3, 2026, from [Link]
-
DASH (Harvard). (n.d.). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Retrieved February 3, 2026, from [Link]
-
YouTube. (2016, May 24). Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved February 3, 2026, from [Link]
-
Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Using kinetic isotope effects to determine the structure of the transition states of SN2 reactions. Retrieved February 3, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Expected Chemical Shifts and Origins for the C-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved February 3, 2026, from [Link]
-
Chemistry Stack Exchange. (2014, January 13). reaction mechanism - SN1 or SN2, the kinetic isotope effect. Retrieved February 3, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-bromobutane. Retrieved February 3, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 溴乙烷-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Bromoethane(74-96-4) 13C NMR spectrum [chemicalbook.com]
- 11. chegg.com [chegg.com]
- 12. C2H5Br CH3CH2Br infrared spectrum of bromoethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of determination of genotoxic impurity Bromoethane in Vigabatrin drug substance using head space gas chromatographic method [HS-GC] [pharmacia.pensoft.net]
- 15. researchgate.net [researchgate.net]
- 16. isotope.com [isotope.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. tcichemicals.com [tcichemicals.com]
